molecular formula C14H13BrO2 B1367832 1-Bromo-3-((4-methoxybenzyl)oxy)benzene

1-Bromo-3-((4-methoxybenzyl)oxy)benzene

Cat. No.: B1367832
M. Wt: 293.15 g/mol
InChI Key: CDKYZBLXXLKIPP-UHFFFAOYSA-N
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Description

1-Bromo-3-((4-methoxybenzyl)oxy)benzene is a brominated aromatic compound featuring a benzyloxy substituent with a para-methoxy group. Its structure consists of a central benzene ring substituted with a bromine atom at position 1 and a 4-methoxybenzyl ether group at position 2.

The presence of the electron-donating methoxy group on the benzyl moiety distinguishes it from halogenated analogs (e.g., 9e with a 4-bromobenzyl group) and influences its electronic properties, solubility, and reactivity. Such derivatives are typically characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry to confirm regiochemistry and purity, as demonstrated for related compounds in and .

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-bromo-3-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H13BrO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10H2,1H3

InChI Key

CDKYZBLXXLKIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Br in 9e) deshield aromatic protons, shifting $ ^1H $ NMR signals downfield compared to electron-donating groups (e.g., 4-OCH$_3$ in the target compound). For example, the methoxy group in the target compound would likely produce upfield shifts for adjacent protons due to its +M effect .
  • Synthetic Yields : Halogenated derivatives (9b, 9c) show marginally higher yields (92–93%) than alkyl-substituted analogs (9f, 9g: 86–87%), possibly due to enhanced leaving-group ability or stabilization of intermediates in nucleophilic substitutions .
  • Mass Spectrometry : Compounds with heavier substituents (e.g., 9e, [M+H]$^+$ = 343.1) exhibit higher molecular weights, consistent with bromine’s mass contribution .

Comparison with Alkoxy and Heteroatom-Substituted Analogs

  • 1-Bromo-3-(butoxymethyl)benzene (3c, ) : The butoxy chain increases lipophilicity but reduces aromatic conjugation, leading to distinct solubility and reactivity profiles compared to benzyloxy derivatives.
  • 1-Bromo-3-(hexyloxy)benzene (3f, ) : Longer alkoxy chains further enhance hydrophobicity, impacting applications in drug delivery or polymer chemistry.
  • 1-Bromo-3-(2-fluoropropyl)benzene (F6, ): Fluorination at a non-aromatic position modifies steric and electronic properties, as evidenced by $ ^{19}F $ NMR signals at δ -180 to -190 ppm .

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